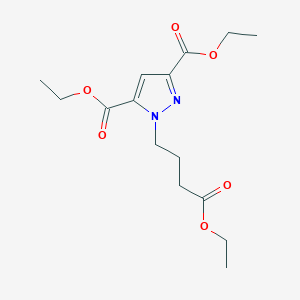

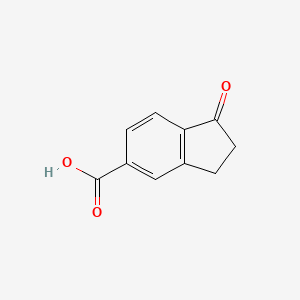

![molecular formula C15H12Cl2O4 B1322633 4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid CAS No. 938277-75-9](/img/structure/B1322633.png)

4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

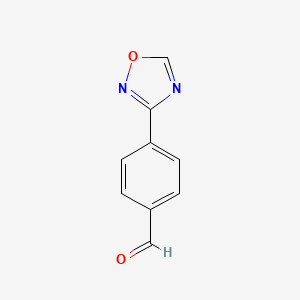

4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid is a chemical compound with the CAS Number: 56442-18-3 . It has a molecular weight of 297.14 . The IUPAC name for this compound is 4-[(3,4-dichlorobenzyl)oxy]benzoic acid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3,4-Dichlorobenzoyl chloride is prepared by refluxing 3,4-dichlorobenzoic acid with thionyl chloride .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10Cl2O3/c15-12-6-1-9(7-13(12)16)8-19-11-4-2-10(3-5-11)14(17)18/h1-7H,8H2,(H,17,18) . This code provides a unique identifier for the molecular structure of this compound.Physical and Chemical Properties Analysis

This compound is a solid powder at ambient temperature . It has a boiling point of 210-214 degrees Celsius .Aplicaciones Científicas De Investigación

Solubility and Partition Coefficients

Research on the solubility and partition coefficients of various benzoic acid derivatives, including 4-methoxybenzoic acid and 3,4-dimethoxybenzoic acid, provides insight into their physical and chemical properties. These studies are crucial in understanding the behavior of these compounds in different solvents and their potential applications in various fields, such as pharmaceuticals and environmental science (Hart et al., 2015).

Metabolism by Pseudomonas Putida

The metabolism of methoxybenzoic acids by Pseudomonas putida has been studied, with findings indicating specific interactions and transformations of these compounds. This research is significant for understanding the biodegradation and environmental fate of methoxybenzoic acids, as well as their potential use in bioremediation (Donnelly & Dagley, 1980).

Bioactive Phenyl Ether Derivatives

Studies on bioactive phenyl ether derivatives, including methoxybenzoic acids, have highlighted their potential in the development of new pharmaceuticals and bioactive materials. These compounds, derived from marine sources, show promising antioxidant activities (Xu et al., 2017).

Applications in Polymer Science

Research on the use of benzoic acid derivatives in the synthesis of polyamides and other polymers has shown the potential of these compounds in material science. They contribute to the development of new materials with unique properties and applications (Goikhman et al., 1997).

Encapsulation for Controlled Release

The encapsulation of flavor molecules like methoxybenzoic acids into inorganic nanoparticles demonstrates the potential of these compounds in the food industry and controlled release technologies. This research offers insights into novel ways of flavor preservation and controlled release (Hong et al., 2008).

Mecanismo De Acción

While the specific mechanism of action for 4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid is not available, dichlorobenzyl alcohol, a related compound, is known to have a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections . The local anesthetic action of dichlorobenzyl alcohol is thought to be due to a reduced sodium channel blockade .

Safety and Hazards

The compound is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Propiedades

IUPAC Name |

4-[(3,4-dichlorophenyl)methoxy]-3-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O4/c1-20-14-7-10(15(18)19)3-5-13(14)21-8-9-2-4-11(16)12(17)6-9/h2-7H,8H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXSVUIRHBNBFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OCC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)

![6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1322552.png)

![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)

![[4-(Pyrazin-2-yl)phenyl]methanol](/img/structure/B1322580.png)